molecular formula C22H25N3O3S2 B2911834 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 941884-00-0

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B2911834
CAS No.: 941884-00-0
M. Wt: 443.58
InChI Key: SNIADFIHNJHXHA-UHFFFAOYSA-N
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Description

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The process may include:

  • Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and chloroacetic acid.

  • Introduction of the piperazine ring: The benzo[d]thiazole core is then reacted with piperazine to form the piperazinyl derivative.

  • Attachment of the methylsulfonylphenyl group: Finally, the phenyl group with the methylsulfonyl substituent is introduced through a coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methyl groups on the benzo[d]thiazole ring can be oxidized to form corresponding carboxylic acids.

  • Reduction: The compound can be reduced to remove the sulfonyl group, resulting in a phenol derivative.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzo[d]thiazole-2-carboxylic acid derivatives.

  • Reduction: Phenol derivatives.

  • Substitution: Piperazine derivatives with different substituents.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline

  • 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

Uniqueness: This compound is unique due to its specific combination of functional groups and molecular structure, which may confer distinct properties and applications compared to similar compounds.

Biological Activity

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring linked to a benzo[d]thiazole moiety and a methylsulfonyl phenyl group. The molecular formula is C25H25N3O2SC_{25}H_{25}N_{3}O_{2}S with a molecular weight of 431.6 g/mol. The structural complexity of the compound suggests multiple points of interaction with biological targets.

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The benzo[d]thiazole moiety is known for its role in modulating various biological pathways, including:

  • Antidepressant Activity : Compounds with piperazine rings have been associated with antidepressant effects due to their influence on neurotransmitter systems.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
AntidepressantModulates neurotransmitter levels
AnticancerInhibits growth of cancer cells
AntimicrobialExhibits antibacterial properties

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential effects of this specific compound.

  • Antidepressant Activity :
    • A study involving various piperazine derivatives showed that compounds similar to this compound exhibited significant antidepressant-like effects in animal models when administered at doses such as 40 mg/kg .
  • Anticancer Potential :
    • Research on related benzo[d]thiazole derivatives revealed notable cytotoxicity against several cancer cell lines, including breast and colon cancer cells. One compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating strong potential for further development in cancer therapeutics .
  • Antimicrobial Activity :
    • Compounds with similar structures have shown promising results in inhibiting bacterial growth. For instance, certain derivatives were tested against Mycobacterium tuberculosis and exhibited significant antibacterial activity compared to standard treatments .

Properties

IUPAC Name

1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-12-16(2)21-19(13-15)29-22(23-21)25-10-8-24(9-11-25)20(26)14-17-4-6-18(7-5-17)30(3,27)28/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIADFIHNJHXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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